molecular formula C25H34N4O3 B13984771 N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide

N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide

Cat. No.: B13984771
M. Wt: 438.6 g/mol
InChI Key: DFLIMBRYXYCMDD-RBBKRZOGSA-N
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Description

N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, an amino alcohol moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of tosylmethyl isocyanide (TosMIC) for the formation of the oxazole ring . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazole ring can be reduced under specific conditions to form more saturated heterocycles.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol moiety can yield ketones, while substitution reactions on the aromatic ring can introduce halogens or other functional groups.

Scientific Research Applications

N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and amino alcohols with comparable structures. Examples include:

  • 2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide
  • N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-benzo[d]oxazole-6-carboxamide

Uniqueness

What sets N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H34N4O3

Molecular Weight

438.6 g/mol

IUPAC Name

N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-2-[ethyl(methyl)amino]-N-(2-methylpropyl)-1,3-benzoxazole-6-carboxamide

InChI

InChI=1S/C25H34N4O3/c1-5-28(4)25-27-21-12-11-19(14-23(21)32-25)24(31)29(15-17(2)3)16-22(30)20(26)13-18-9-7-6-8-10-18/h6-12,14,17,20,22,30H,5,13,15-16,26H2,1-4H3/t20-,22+/m0/s1

InChI Key

DFLIMBRYXYCMDD-RBBKRZOGSA-N

Isomeric SMILES

CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(C[C@H]([C@H](CC3=CC=CC=C3)N)O)CC(C)C

Canonical SMILES

CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(CC(C)C)CC(C(CC3=CC=CC=C3)N)O

Origin of Product

United States

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